Citalopram N-Oxide Hydrochloride

Description

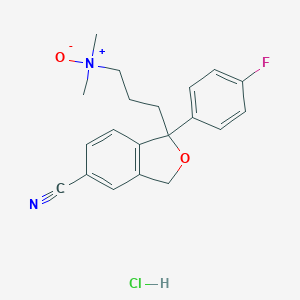

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2.ClH/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNQZCHENWHXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62498-71-9 | |

| Record name | Citalopram N-oxide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CITALOPRAM N-OXIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5WEE9Q3CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Clinical Context of Citalopram and its Metabolism

An In-Depth Technical Guide to the Pharmacological Activity of Citalopram N-Oxide

This guide provides a comprehensive technical overview of the pharmacological profile of Citalopram N-Oxide, a key metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram. Designed for researchers, scientists, and drug development professionals, this document delves into the metabolic pathways of citalopram, offers a comparative analysis of the activity of its metabolites, and provides detailed experimental protocols for their characterization. By synthesizing current literature, this guide aims to elucidate the role of Citalopram N-Oxide within the broader pharmacology of its parent drug.

Citalopram is a widely prescribed antidepressant that exerts its therapeutic effect by selectively inhibiting the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[1][2] As a racemic mixture, its pharmacological activity is primarily attributed to its S-enantiomer, escitalopram.[2][3] The clinical efficacy and safety profile of any drug are intrinsically linked to its metabolism, which dictates the formation of various metabolites that may possess their own biological activity, contribute to the therapeutic effect, or mediate side effects. Citalopram undergoes extensive metabolism in the liver, primarily through N-demethylation and N-oxidation, leading to the formation of several metabolites, including desmethylcitalopram (DCT), didesmethylcitalopram (DDCT), and Citalopram N-Oxide.[4][5][6]

Understanding the specific pharmacological activity of each metabolite is crucial for a complete picture of citalopram's mechanism of action and for predicting inter-individual variability in patient response. This guide focuses specifically on Citalopram N-Oxide, examining its formation, its known effects on the serotonin transporter, and its likely contribution to the overall clinical profile of citalopram.

Section 1: The Metabolic Fate of Citalopram

Citalopram is metabolized by the hepatic cytochrome P450 (CYP) enzyme system into its principal metabolites. The two primary metabolic routes are N-demethylation and N-oxidation.

-

N-Demethylation: The initial demethylation of citalopram to desmethylcitalopram (DCT) is catalyzed by multiple enzymes, including CYP2C19 and CYP3A4, with a smaller contribution from CYP2D6.[1][7] DCT can be further demethylated to didesmethylcitalopram (DDCT), a step mediated by CYP2D6.[1][5]

-

N-Oxidation: The formation of Citalopram N-Oxide occurs through the N-oxidation of the tertiary amine group on the citalopram molecule. In-vitro studies using human liver microsomes have identified that this pathway is mediated by the CYP2D6 isoenzyme.[1][2][5] Some research suggests that CYP2D6 is exclusively responsible for this metabolic conversion.[5]

The genetic polymorphism of these CYP enzymes, particularly CYP2C19 and CYP2D6, can lead to significant variations in the plasma concentrations of citalopram and its metabolites among individuals, potentially impacting clinical outcomes.[1][2]

Caption: Metabolic Pathways of Citalopram.

Section 2: Comparative Pharmacological Profile of Citalopram Metabolites

To understand the significance of Citalopram N-Oxide, its activity must be compared with that of the parent drug and other major metabolites. The primary target for all these compounds is the serotonin transporter (SERT).

Parent Drug: Citalopram

Citalopram is a potent and highly selective inhibitor of serotonin reuptake.[3][8] Its high affinity for the human serotonin transporter is well-documented, with binding affinity (Ki) values typically in the low nanomolar range (e.g., Ki = 1.1 - 1.94 nM).[3][9] This high-affinity binding effectively blocks the reuptake of serotonin from the synapse, forming the basis of its antidepressant action. The S-enantiomer (escitalopram) is substantially more potent than the R-enantiomer.[3][10] Furthermore, citalopram readily crosses the blood-brain barrier (BBB) to engage its central target, although it is also a substrate for the P-glycoprotein efflux pump.[11][12]

Active Metabolite: Desmethylcitalopram (DCT)

The primary demethylated metabolite, DCT, is pharmacologically active and demonstrates a binding affinity for the human SERT that is similar to the parent compound, citalopram.[1][13] However, a critical differentiating factor is its significantly lower ability to penetrate the blood-brain barrier.[1][2] This poor CNS penetration severely limits its contribution to the central serotonergic effects of citalopram, despite its in-vitro potency.

Minor Metabolite: Didesmethylcitalopram (DDCT)

The secondary demethylated metabolite, DDCT, is generally considered to be inactive or to possess very limited and clinically insignificant inhibitory effects on the serotonin transporter.[14][15]

Focus: Citalopram N-Oxide

The available scientific literature characterizes Citalopram N-Oxide as a metabolite of minor clinical importance.[4] In-vitro studies have shown that while it does inhibit the neuronal reuptake of serotonin, it is less potent and less selective than the parent citalopram molecule.[4]

A significant gap in the current body of research is the lack of publicly available quantitative data, such as specific Ki values from receptor binding assays or IC50 values from functional serotonin reuptake inhibition assays. This absence of data makes a direct potency comparison difficult and reinforces its classification as a minor contributor to the overall pharmacology of citalopram.

Furthermore, another critical and unaddressed question is the blood-brain barrier permeability of Citalopram N-Oxide. For any centrally-acting drug or metabolite, the ability to cross the BBB is a prerequisite for pharmacological activity within the CNS. Given that the structurally related metabolite DCT exhibits poor brain penetration, it is plausible that the more polar N-oxide metabolite also has limited access to the CNS. Without evidence of significant brain exposure, its direct contribution to the antidepressant or anxiolytic effects of citalopram is considered negligible.

| Compound | Primary Metabolizing Enzyme(s) | SERT Affinity / Potency | Known CNS Penetration |

| Citalopram | CYP2C19, CYP3A4, CYP2D6 | High (Ki ≈ 1-2 nM)[3][9] | Yes[11] |

| Desmethylcitalopram (DCT) | CYP2D6 (for its formation) | High (similar to Citalopram)[1][13] | Poor[1][2] |

| Didesmethylcitalopram (DDCT) | - | Very Low / Inactive[14][15] | Not considered significant |

| Citalopram N-Oxide | CYP2D6[1][5] | Less potent than Citalopram (Quantitative data unavailable)[4] | Unknown |

Table 1: Comparative Summary of Citalopram and its Metabolites.

Section 3: Experimental Protocols for Metabolite Activity Profiling

To definitively determine the pharmacological activity of a metabolite like Citalopram N-Oxide, standardized in-vitro assays are required. Below is a representative protocol for a serotonin reuptake inhibition assay, which is a foundational experiment for characterizing SSRIs and their derivatives.

Protocol: In-Vitro Serotonin Reuptake Inhibition Assay in Rat Brain Synaptosomes

1. Rationale and Objective: This assay measures a compound's ability to inhibit the uptake of radiolabeled serotonin ([³H]5-HT) into isolated nerve terminals (synaptosomes). The resulting IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) is a direct measure of its functional potency at the serotonin transporter. This protocol provides a robust system for comparing the potency of citalopram, Citalopram N-Oxide, and other metabolites.

2. Materials:

-

Male Sprague-Dawley rat whole brain (minus cerebellum)

-

Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-Ringer-HEPES buffer (KRHB: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 0.5 mM pargyline, 1 mM ascorbic acid, pH 7.4)

-

[³H]Serotonin ([³H]5-HT)

-

Test compounds (Citalopram, Citalopram N-Oxide, etc.) dissolved in appropriate vehicle (e.g., DMSO)

-

Potent SERT inhibitor for defining non-specific uptake (e.g., 10 µM Paroxetine)

-

Homogenizer, refrigerated centrifuge, liquid scintillation counter, 96-well plates

3. Step-by-Step Methodology:

-

Synaptosome Preparation:

-

Euthanize a rat according to approved animal care protocols.

-

Rapidly dissect the whole brain, remove the cerebellum, and place it in ice-cold sucrose buffer.

-

Homogenize the tissue in 10 volumes of sucrose buffer using a Teflon-glass homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in fresh, ice-cold sucrose buffer and repeat the centrifugation step.

-

Resuspend the final pellet in KRHB to achieve a protein concentration of approximately 1-2 mg/mL.

-

-

Uptake Assay:

-

Prepare serial dilutions of the test compounds (e.g., Citalopram N-Oxide) in KRHB.

-

In a 96-well plate, add buffer, vehicle, non-specific uptake control (Paroxetine), or test compound dilutions.

-

Add the synaptosomal preparation to each well and pre-incubate for 10 minutes at 37°C.

-

Initiate the uptake reaction by adding [³H]5-HT to a final concentration of ~10 nM.

-

Incubate for 5 minutes at 37°C. The short incubation time ensures measurement of the initial uptake rate.

-

Terminate the reaction by rapid filtration over a glass fiber filter mat using a cell harvester. This separates the synaptosomes (containing internalized [³H]5-HT) from the buffer.

-

Quickly wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Place the filter circles into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific uptake by subtracting the counts from the non-specific uptake wells (containing Paroxetine) from all other wells.

-

Express the data as a percentage of the specific uptake in the vehicle-treated control wells.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

Caption: Experimental Workflow for Serotonin Reuptake Assay.

Section 4: Summary and Future Directions

-

Lower Potency: It is a weaker inhibitor of the serotonin transporter compared to the parent drug.[4]

-

Unknown CNS Penetration: There is no available data confirming its ability to cross the blood-brain barrier in significant concentrations.

The focus of citalopram's clinical pharmacology rightfully remains on the parent drug and its primary active metabolite, desmethylcitalopram, with the latter's effects being limited by its poor brain distribution.[1][2]

Future research is required to fill the existing gaps in our understanding of Citalopram N-Oxide. Key research objectives should include:

-

Chemical Synthesis and Purification: Production of pure Citalopram N-Oxide standard to enable definitive in-vitro and in-vivo testing.

-

Quantitative Pharmacological Profiling: Determination of binding affinities (Ki) and functional inhibition potencies (IC50) for the human serotonin, norepinephrine, and dopamine transporters to confirm its potency and selectivity.

-

Pharmacokinetic Studies: In-vivo animal studies to determine the pharmacokinetic profile of Citalopram N-Oxide, with a specific focus on quantifying its brain-to-plasma concentration ratio to assess blood-brain barrier permeability.

By addressing these questions, the scientific community can fully characterize the pharmacological profile of Citalopram N-Oxide and definitively confirm its role in the clinical pharmacology of citalopram.

References

-

Gressier, F., et al. (2017). PharmGKB summary: citalopram pharmacokinetics pathway. Pharmacogenetics and Genomics, 27(6), 236-240. [Link]

-

RANBAXY (2005). Citalopram Hydrobromide Tablets - PRODUCT MONOGRAPH. RANBAXY Pharmaceuticals Canada Inc.[Link]

-

Zhu, M., et al. (2011). Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters. ACS Chemical Neuroscience, 2(5), 253-264. [Link]

-

Cervo, L., et al. (2005). Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram. Psychopharmacology, 178(2-3), 266-274. [Link]

-

Andersen, J., et al. (2008). From the selective serotonin transporter inhibitor citalopram to the selective norepinephrine transporter inhibitor talopram: synthesis and structure-activity relationship studies. Journal of Medicinal Chemistry, 51(12), 3535-3544. [Link]

-

Uilăcan, A., & Blebea, N. M. (2024). Enantiomers and metabolites of citalopram. [Diagram]. ResearchGate. [Link]

-

Olesen, O. V., & Linnet, K. (1999). Desmethylcitalopram – Knowledge and References. Taylor & Francis. [Link]

-

Lund, T. M., et al. (2001). Pharmacokinetic and pharmacodynamic responses to chronic administration of the selective serotonin reuptake inhibitor citalopram in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 363(2), 147-154. [Link]

-

PharmGKB. Citalopram and Escitalopram Pathway, Pharmacokinetics. PharmGKB. [Link]

-

Thase, M. E., & Larsen, K. G. (2023). Citalopram. StatPearls - NCBI Bookshelf. [Link]

-

Bezchlibnyk-Butler, K. Z., et al. (2000). Citalopram - A review of pharmacological and clinical effects. The Canadian Journal of Psychiatry, 45(7), 649-657. [Link]

-

Probes & Drugs. CITALOPRAM (PD000475, WSEQXVZVJXJVFP-UHFFFAOYSA-N). Probes & Drugs Portal. [Link]

-

Du, W., et al. (2024). Antidepressant-induced membrane trafficking regulates blood-brain barrier permeability. Molecular Psychiatry, 29, 3590–3598. [Link]

-

Yarravarapu, N., et al. (2018). Clickable photoaffinity ligands for the human serotonin transporter based on the selective serotonin reuptake inhibitor (S)-citalopram. Bioorganic & Medicinal Chemistry Letters, 28(19), 3233-3237. [Link]

-

Gram, L. F. (2001). Review of pharmacokinetic and pharmacodynamic interaction studies with citalopram. European Neuropsychopharmacology, 11(4), 235-241. [Link]

-

Sánchez, C., et al. (2004). R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter. British Journal of Pharmacology, 141(3), 465-474. [Link]

-

Sarko, D. K., & Ghandforoush, A. (2022). Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers. Pharmaceutics, 14(11), 2465. [Link]

-

Henry, L. K., et al. (2006). K I values for displacement of -CIT from wild-type SERT. [Table]. ResearchGate. [Link]

-

Dr. Oracle. (2025). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. Dr. Oracle Website. [Link]

-

Zhu, C. B., et al. (2010). Summary of B max and K d values for [ 3 H]citalopram binding to SERT... [Table]. ResearchGate. [Link]

-

Gorman, J. M., et al. (2002). Efficacy Comparison of Escitalopram and Citalopram in the Treatment of Major Depressive Disorder: Pooled Analysis of Placebo-Controlled Trials. CNS Spectrums, 7(S1), 40-44. [Link]

-

Reis, M., et al. (2002). Enantioselective Analysis of Citalopram and its Metabolites in Postmortem Blood and Genotyping For CYD2D6 and CYP2C19. Journal of Analytical Toxicology, 26(8), 559-565. [Link]

-

Bezchlibnyk-Butler, K. Z., & Jeffries, J. J. (2000). Citalopram--a review of pharmacological and clinical effects. The Canadian Journal of Psychiatry, 45(7), 649-657. [Link]

-

Sánchez, C., et al. (2003). Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models predictive of antidepressant and anxiolytic activities. Psychopharmacology, 167(4), 353-362. [Link]

-

Stenvall, K., et al. (2016). P-glycoprotein differentially affects escitalopram, levomilnacipran, vilazodone and vortioxetine transport at the mouse blood-brain barrier in vivo. Pharmacology Biochemistry and Behavior, 145, 77-84. [Link]

-

El Mansari, M., et al. (2005). Effects of Acute and Long-Term Administration of Escitalopram and Citalopram on Serotonin Neurotransmission: an In Vivo Electrophysiological Study in Rat Brain. Neuropsychopharmacology, 30(7), 1269-1277. [Link]

-

Lund, T. M., et al. (2001). In vivo steady-state pharmacokinetic outcome following clinical and toxic doses of racemic citalopram to rats. British Journal of Pharmacology, 132(8), 1661-1668. [Link]

-

Huang, H., et al. (2015). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors. eScholarship. [Link]

-

Lochhead, J. J., et al. (2010). Oxidative stress increases blood-brain barrier permeability and induces alterations in occludin during hypoxia-reoxygenation. Journal of Cerebral Blood Flow & Metabolism, 30(9), 1625-1636. [Link]

Sources

- 1. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. CITALOPRAM (PD000475, WSEQXVZVJXJVFP-UHFFFAOYSA-N) [probes-drugs.org]

- 9. droracle.ai [droracle.ai]

- 10. R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. P-glycoprotein differentially affects escitalopram, levomilnacipran, vilazodone and vortioxetine transport at the mouse blood-brain barrier in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Review of pharmacokinetic and pharmacodynamic interaction studies with citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Guide: Metabolic Pathway of Citalopram to Citalopram N-Oxide

Executive Summary

This technical guide delineates the specific metabolic transformation of the Selective Serotonin Reuptake Inhibitor (SSRI) Citalopram into its N-oxide metabolite, Citalopram N-Oxide (CIT-N-oxide) .[1] While N-demethylation represents the primary clearance route for citalopram, the N-oxidation pathway is critical for comprehensive mass balance studies and understanding pharmacokinetics in patients with specific cytochrome P450 polymorphisms.

Unlike many tertiary amines where Flavin-containing Monooxygenases (FMOs) drive N-oxidation, citalopram N-oxidation is mediated primarily by CYP2D6 . This guide provides the mechanistic basis, a visualization of the pathway, and a validated experimental protocol for isolating and analyzing this biotransformation.

Molecular Mechanism of Biotransformation

The conversion of Citalopram to Citalopram N-Oxide involves the oxidation of the tertiary amino group on the propyl side chain.

The Chemical Reaction[2][3]

-

Substrate: Citalopram (Racemic mixture of R- and S-enantiomers).[1][2][3]

-

Reaction Type: N-oxygenation.[2]

-

Mechanism: The enzymatic insertion of a single oxygen atom into the tertiary amine nitrogen, resulting in a polar N-oxide species.

-

Stereoselectivity: While N-demethylation (forming desmethylcitalopram) is stereoselective (favoring S-citalopram clearance via CYP2C19), N-oxidation via CYP2D6 appears less stereoselective but is strictly dependent on CYP2D6 activity.

Enzymatic Causality

Contrary to general metabolic rules where FMOs oxidize soft nucleophiles (amines), CYP2D6 is the exclusive catalyst for Citalopram N-oxide formation in human liver microsomes.

-

Competing Pathway: N-demethylation (mediated by CYP2C19, CYP3A4, and CYP2D6).

-

Clinical Implication: In CYP2D6 Poor Metabolizers (PMs), the formation of CIT-N-oxide is negligible.

Pathway Visualization

The following diagram illustrates the competitive metabolic landscape of Citalopram, highlighting the divergence between the major demethylation pathway and the specific N-oxidation pathway.

Figure 1: Metabolic divergence of Citalopram. The solid blue line indicates the CYP2D6-mediated N-oxidation pathway, distinct from the major demethylation route (red dashed).

Experimental Protocol: In Vitro Synthesis & Detection

To study this pathway, researchers must isolate the N-oxidation event from the dominant demethylation background. The following protocol uses Recombinant CYP2D6 (rCYP2D6) to maximize specificity.

Reagents & Materials

-

Enzyme Source: Recombinant Human CYP2D6 (Becton Dickinson or similar). Note: Using Human Liver Microsomes (HLM) requires specific chemical inhibitors (e.g., ketoconazole to block CYP3A4, ticlopidine to block CYP2C19) to isolate the CYP2D6 activity.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

-

Substrate: Citalopram Hydrobromide (10 µM final concentration).

-

Internal Standard: Citalopram-d6 or Desipramine.

Incubation Workflow

-

Pre-incubation: Mix 10 µM Citalopram and 50 pmol/mL rCYP2D6 in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add the NADPH regenerating system to start the reaction.

-

Reaction: Incubate at 37°C for 30 minutes in a shaking water bath.

-

Termination: Quench reaction by adding an equal volume of ice-cold Acetonitrile (ACN) containing the Internal Standard.

-

Extraction: Vortex for 1 minute, centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Preparation: Transfer supernatant to LC-MS/MS vials.

Analytical Method (LC-MS/MS)

System: Triple Quadrupole MS coupled with UHPLC. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm). Mobile Phase:

MRM Transitions (Mass Spectrometry Parameters): The N-oxide formation adds one oxygen atom (+16 Da) to the parent molecule.

| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) | Rationale |

| Citalopram | 325.2 (M+H)+ | 109.0 | 30 | Fluorophenyl fragment (Characteristic) |

| Citalopram N-Oxide | 341.2 (M+H)+ | 109.0 | 30 | Parent + 16 Da; Retains fluorophenyl moiety |

| Citalopram N-Oxide | 341.2 (M+H)+ | 83.0 | 45 | Secondary qualifier transition |

| Desmethylcitalopram | 311.2 (M+H)+ | 109.0 | 30 | Loss of methyl group (-14 Da) |

Note: The retention time of Citalopram N-Oxide will be slightly earlier than Citalopram due to the increased polarity of the N-oxide group.

Clinical & Toxicological Implications

Pharmacokinetics[2]

-

Excretion: Citalopram N-oxide accounts for approximately 7% of the excreted dose in urine.[1][10]

-

Reversibility: Unlike demethylation, N-oxidation can be reversible under reductive conditions in the gut (retro-reduction), potentially recycling the parent drug, though this is minor for citalopram.

Pharmacogenetics (CYP2D6)

Because CYP2D6 is the sole driver of this pathway:[1]

-

Poor Metabolizers (PM): Will show undetectable levels of Citalopram N-Oxide.

-

Ultra-Rapid Metabolizers (UM): May show elevated N-Oxide ratios, though the clinical impact is buffered by the dominance of the CYP2C19 demethylation pathway.

References

-

Linnet, K., & Olesen, O. V. (1999). Studies on the stereoselective metabolism of citalopram by human liver microsomes and cDNA-expressed cytochrome P450 enzymes.[1][4][5][] Pharmacology, 59(6), 298–309.

-

Rochat, B., Amey, M., & Baumann, P. (1995). Analysis of citalopram and its metabolites in plasma by liquid chromatography with UV detection and by liquid chromatography/mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 668(2), 299-309.

-

Dalgaard, L., & Larsen, C. (1999). Metabolism and excretion of citalopram in man: identification of O-acyl- and N-glucuronides.[10][] Xenobiotica, 29(10), 1033–1041.[]

-

PubChem. (2025).[12] Citalopram N-oxide (Compound CID 10068142).[12] National Library of Medicine.

Sources

- 1. karger.com [karger.com]

- 2. ovid.com [ovid.com]

- 3. ClinPGx [clinpgx.org]

- 4. Studies on the stereoselective metabolism of citalopram by human liver microsomes and cDNA-expressed cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. Oxidation of Citalopram with Sodium Hypochlorite and Chlorine Dioxide: Influencing Factors and NDMA Formation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A highly sensitive LC-MS/MS method for the determination of S-citalopram in rat plasma: application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism and excretion of citalopram in man: identification of O-acyl- and N-glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Citalopram N-oxide | C20H21FN2O2 | CID 10068142 - PubChem [pubchem.ncbi.nlm.nih.gov]

Toxicological Profile & Qualification Strategy: Citalopram N-Oxide Hydrochloride

[1][2]

Executive Summary

Citalopram N-Oxide (CAS: 63284-72-0 for free base; also known as Citalopram Related Compound E in USP or Impurity H in EP) is a critical oxidative degradation product and a Phase I metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram.[2]

In drug development, this compound occupies a unique regulatory space: it is both a process impurity (formed via oxidation during synthesis or storage) and a human metabolite (formed via CYP2D6 and FMO).[] Its toxicological characterization is pivotal because, while metabolites are generally considered "qualified" by virtue of human exposure, levels in the drug product exceeding those observed in metabolism studies trigger the need for distinct safety qualification under ICH Q3B(R2).

This guide synthesizes the chemical, toxicological, and analytical profile of Citalopram N-Oxide, providing a self-validating framework for its assessment in pharmaceutical matrices.[]

Chemical Identity & Formation Mechanism[1]

Structural Characteristics

Unlike the tertiary amine parent (citalopram), the N-oxide possesses a coordinate covalent N–O bond.[] This structural change significantly alters its physicochemical properties:

-

Polarity: Higher polarity (elutes earlier in Reverse Phase HPLC).

-

Basicity: Reduced pKa (~4.5) compared to citalopram (~9.5), affecting its ionization state in physiological and chromatographic buffers.

-

Salt Form: The Hydrochloride salt is often used as a reference standard for stability, though N-oxide salts can be hygroscopic and prone to reversion (de-oxygenation) under thermal stress.[][2]

Formation Pathways (DOT Visualization)

The formation of Citalopram N-Oxide is dual-natured.[][2] It occurs in vivo as a clearance mechanism and in vitro as a degradation pathway, particularly in the presence of peroxide-containing excipients (e.g., Povidone/PVP).[]

Figure 1: Dual formation pathways of Citalopram N-Oxide.[][2] Green arrows indicate metabolic clearance; red dashed arrows indicate oxidative degradation in stability samples.

Toxicological Assessment Strategy

Genotoxicity Profile

The genotoxic potential of N-oxides is a structural alert in in silico toxicology (e.g., DEREK, SAR), though many are false positives.[]

-

Parent Context: Citalopram itself has shown positive results in specific Ames strains (TA98, TA1537) and chromosomal aberration assays.

-

N-Oxide Specifics: Research indicates that certain citalopram metabolites may possess higher mutagenic potential than the parent compound [1].[][2] Therefore, if Citalopram N-Oxide exceeds the qualification threshold (0.15% or 1 mg/day, whichever is lower) and exceeds levels found in human plasma/urine, an Ames Test (OECD 471) is mandatory.[]

-

Risk Mitigation: As a human metabolite (approx. 7% of urinary excretion), it is considered qualified up to the level of exposure achieved at the Maximum Daily Dose (MDD) of the parent.

Cardiotoxicity (hERG Inhibition)

Citalopram is a known hERG channel blocker (IC50 ~3-4 µM), carrying a risk of QT prolongation.[][2]

-

Mechanistic Insight: The N-oxide modification increases polarity, generally reducing the molecule's ability to access the hydrophobic inner cavity of the hERG channel (Y652/F656 binding site).[]

-

Assessment: While likely less potent than the parent, the structural similarity necessitates evaluation if the impurity is present at high levels. In silico docking or patch-clamp assays are recommended for high-risk specifications.[]

Pharmacological Activity

Citalopram N-Oxide is pharmacologically inactive regarding serotonin reuptake inhibition compared to the parent [2].[][2] This lack of efficacy reduces the risk of exaggerated pharmacological effects (e.g., Serotonin Syndrome) but does not negate off-target toxicity (genotoxicity/cytotoxicity).[]

Qualification Workflow (ICH Q3B)

This workflow defines the decision logic for qualifying Citalopram N-Oxide in a drug product.

Figure 2: ICH Q3B(R2) Qualification Decision Tree adapted for Citalopram N-Oxide.

Experimental Protocols

Synthesis of Reference Standard (mCPBA Oxidation)

To conduct toxicity studies or validate HPLC methods, a high-purity standard is required.[][2]

Reagents:

-

Citalopram Hydrobromide (1.0 eq)[]

-

meta-Chloroperoxybenzoic acid (mCPBA) (1.1 eq, 70-75%)[]

-

Dichloromethane (DCM) (Solvent)[]

-

10% Sodium Sulfite (

) (Quenching agent)[]

Protocol:

-

Dissolution: Dissolve Citalopram HBr (10 g) in DCM (100 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

-

Oxidation: Add mCPBA (1.1 eq) portion-wise over 30 minutes. Maintain temperature <5°C to prevent N-dealkylation side reactions.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC or HPLC (N-oxide elutes earlier).

-

Work-up:

-

Wash organic layer with 10%

(removes excess peroxide). -

Wash with saturated

(removes m-chlorobenzoic acid byproduct).[] -

Wash with brine, dry over

, and concentrate in vacuo.[]

-

-

Salt Formation (HCl): Dissolve the residue in diethyl ether/ethanol. Add 1M HCl in ether dropwise.[] The N-Oxide Hydrochloride precipitates.[] Filter and dry under vacuum at 40°C.[]

-

Note: Store at -20°C. N-oxides are hygroscopic and light-sensitive.[]

-

Analytical Detection (HPLC-UV)

Objective: Separate N-Oxide (Impurity H) from Citalopram and other impurities.[][2]

| Parameter | Condition |

| Column | C18 (e.g., Zorbax Eclipse XDB), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | Phosphate Buffer pH 3.0 + 0.1% Triethylamine (TEA) |

| Mobile Phase B | Acetonitrile : Methanol (50:[][2]50) |

| Gradient | 0-5 min: 15% B; 5-20 min: 15%→80% B; 20-25 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 240 nm |

| Retention | N-Oxide (RRT ~0.4-0.[][2]5) elutes significantly earlier than Citalopram.[] |

Self-Validating Check: The N-oxide peak must show peak purity (DAD) and should not increase in area when the sample is treated with reducing agents (e.g.,

References

-

Snyder, R. D., et al. (2006). "Assessment of the genotoxic and carcinogenic potential of citalopram." Toxicological Sciences. (Search: Citalopram genotoxicity Snyder)

-

BOC Sciences. (2022).[][2] "Citalopram N-Oxide: Chemical Properties and Biological Activity." BOC Sciences Product Data.

-

European Medicines Agency (EMA). "Scientific Discussion: Citalopram/Escitalopram."[] EMA Assessment Reports.

-

U.S. Food and Drug Administration (FDA). (1998). "Citalopram Hydrobromide NDA Approval Package: Pharmacology Review."

-

Witchel, H. J., et al. (2002). "Inhibitory actions of the selective serotonin re-uptake inhibitor citalopram on HERG and ventricular L-type calcium currents." FEBS Letters.

Sources

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Detection and Quantification of Citalopram N-Oxide

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of Citalopram N-Oxide, a significant metabolite and potential degradation product of the selective serotonin reuptake inhibitor (SSRI), Citalopram. The developed method is tailored for researchers, scientists, and drug development professionals, providing a detailed protocol for accurate and precise analysis. The chromatographic separation of Citalopram and Citalopram N-Oxide is achieved on a C8 stationary phase with an isocratic mobile phase, ensuring a reliable and efficient analytical procedure. This document outlines the scientific rationale behind the method development, a comprehensive experimental protocol, and a validation strategy according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Introduction

Citalopram is a widely prescribed antidepressant medication.[1] During its metabolism and under certain stress conditions, Citalopram can be converted to various related substances, including Citalopram N-Oxide.[2][] The presence and quantity of such impurities are critical quality attributes for pharmaceutical products, as they can impact both the efficacy and safety of the drug. Therefore, a reliable and validated analytical method for the detection and quantification of Citalopram N-Oxide is essential for quality control during drug manufacturing and for stability studies.

This application note describes a stability-indicating HPLC method that effectively separates Citalopram from its N-Oxide derivative. The scientific basis for the method development lies in the physicochemical differences between the two molecules, particularly their ionization states at a controlled mobile phase pH.

Scientific Rationale for Method Development

The successful chromatographic separation of Citalopram and Citalopram N-Oxide hinges on exploiting their differing polarities and ionization characteristics. Citalopram is a tertiary amine with a pKa of approximately 9.5. In contrast, Citalopram N-Oxide, as a tertiary amine N-oxide, is a much weaker base with a predicted pKa of around 4.73.

By maintaining the mobile phase pH at a level between these two pKa values, for instance, around pH 4.5, a significant difference in the ionization state of the two compounds can be achieved. At this pH, Citalopram will be predominantly protonated and exist as a positively charged species, leading to a certain degree of interaction with the non-polar stationary phase. Conversely, Citalopram N-Oxide will be largely in its neutral, un-ionized form. This difference in polarity and charge results in distinct retention times on a reversed-phase column, with the more polar, charged Citalopram eluting earlier than the less polar, neutral Citalopram N-Oxide. The choice of a C8 column provides a good balance of hydrophobicity for retaining both compounds adequately without excessively long run times.

Experimental Protocol

Materials and Reagents

-

Citalopram Hydrobromide Reference Standard

-

Citalopram N-Oxide Reference Standard

-

Acetonitrile (HPLC grade)

-

Ammonium Acetate (Analytical grade)

-

Glacial Acetic Acid (Analytical grade)

-

Deionized Water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C8, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | 25 mM Ammonium Acetate Buffer (pH 4.5) : Acetonitrile (65:35 v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes |

Preparation of Solutions

-

25 mM Ammonium Acetate Buffer (pH 4.5): Dissolve approximately 1.93 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 4.5 with glacial acetic acid.

-

Mobile Phase: Mix the 25 mM Ammonium Acetate Buffer (pH 4.5) and acetonitrile in a 65:35 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.

-

Standard Stock Solution (Citalopram and Citalopram N-Oxide): Accurately weigh and dissolve an appropriate amount of Citalopram Hydrobromide and Citalopram N-Oxide reference standards in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

-

Working Standard and Sample Solutions: Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration range for linearity studies. For the analysis of drug products, a sample preparation procedure involving extraction and dilution with the mobile phase will be necessary.

Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no interfering peaks are present.

-

Perform a system suitability test by injecting the working standard solution in replicate (n=6). The acceptance criteria are typically a relative standard deviation (RSD) of ≤ 2.0% for peak area and retention time, a tailing factor of ≤ 2.0, and a theoretical plate count of ≥ 2000 for both analytes.

-

Inject the standard and sample solutions for analysis.

-

Identify and quantify Citalopram and Citalopram N-Oxide based on their retention times and peak areas compared to the standard solutions.

Method Validation Protocol (as per ICH Q2(R2) Guidelines)

A comprehensive validation of this analytical method should be performed to ensure its suitability for its intended purpose, in accordance with ICH Q2(R2) guidelines.[2][4]

Specificity

Specificity will be demonstrated by analyzing a blank (diluent), a placebo (if analyzing a formulation), a solution of Citalopram, a solution of Citalopram N-Oxide, and a mixed solution of both. The absence of interfering peaks at the retention times of the analytes in the blank and placebo demonstrates specificity. Additionally, forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a Citalopram solution should be performed to show that the method can separate the N-oxide from other potential degradation products.

Linearity and Range

The linearity of the method will be evaluated by analyzing a series of at least five concentrations of Citalopram N-Oxide over a specified range (e.g., from the limit of quantification to 150% of the expected impurity level). The calibration curve will be plotted as peak area versus concentration, and the correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy will be determined by a recovery study. A known amount of Citalopram N-Oxide will be spiked into a sample matrix (e.g., a solution of Citalopram or a placebo) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery will be calculated. Acceptance criteria are typically between 98.0% and 102.0%.

Precision

-

Repeatability (Intra-day precision): Will be assessed by analyzing six replicate injections of a standard solution of Citalopram N-Oxide at 100% of the target concentration on the same day and by the same analyst. The RSD of the peak areas should be ≤ 2.0%.

-

Intermediate Precision (Inter-day precision): Will be evaluated by repeating the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results will be calculated.

Limit of Quantification (LOQ)

The LOQ is the lowest concentration of Citalopram N-Oxide that can be quantified with acceptable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1) or by statistical methods based on the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method will be assessed by making small, deliberate variations in the chromatographic conditions, such as:

-

Mobile phase composition (e.g., ±2% acetonitrile)

-

Mobile phase pH (e.g., ±0.2 units)

-

Column temperature (e.g., ±5 °C)

-

Flow rate (e.g., ±0.1 mL/min)

The system suitability parameters should remain within the acceptance criteria for all tested variations.

Visualizations

Caption: HPLC analytical workflow for Citalopram N-Oxide detection.

Caption: Workflow for HPLC method validation.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the detection and quantification of Citalopram N-Oxide in the presence of Citalopram. The method is based on sound scientific principles and is designed to be validated according to current regulatory expectations. This protocol serves as a valuable tool for quality control laboratories and researchers in the pharmaceutical industry, ensuring the quality and safety of Citalopram-containing products.

References

-

ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

-

Sharma, M., Jawa, P. R., Gill, R. S., & Bansal, G. (2011). Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. Journal of the Brazilian Chemical Society, 22(1), 114-123. [Link]

-

National Center for Biotechnology Information. (n.d.). Citalopram N-oxide. PubChem Compound Database. [Link]

-

European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

-

IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

-

Pharmaceutical Press. (2010, July 10). Take a close look at citalopram and you can predict its contraindications. The Pharmaceutical Journal. [Link]

Sources

Application Note: High-Purity Synthesis of Citalopram N-Oxide Hydrochloride Reference Standard

Abstract & Scope

This technical guide details the synthesis, purification, and characterization of Citalopram N-Oxide Hydrochloride (1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile N-oxide hydrochloride). As a primary oxidative metabolite and process-related impurity (EP Impurity H; USP Related Compound E) of the antidepressant Citalopram, this reference standard is critical for Quality Control (QC) and stability-indicating analytical method validation.

The protocol utilizes a mild, selective oxidation strategy using m-Chloroperbenzoic acid (m-CPBA) followed by a controlled anhydrous salt formation to prevent N-oxide degradation (Cope elimination or Polonovski rearrangement).

Chemical Background & Strategy

The Challenge of N-Oxide Synthesis

The synthesis of Citalopram N-oxide presents two specific challenges:

-

Over-oxidation: Uncontrolled oxidation can lead to amide formation or ring opening.

-

Salt Instability: N-oxides are weak bases (

~ 4.5). Using aqueous mineral acids for salt formation often leads to hydrolysis or reversion to the tertiary amine. Therefore, this protocol employs anhydrous conditions for the hydrochloride salt formation.

Reaction Mechanism

The transformation involves the nucleophilic attack of the tertiary amine nitrogen of Citalopram onto the electrophilic oxygen of the peracid (m-CPBA). The resulting N-oxide is then protonated by anhydrous HCl to form the stable salt.

Figure 1: Mechanistic pathway for the oxidation and salt formation of Citalopram.

Safety & Pre-Synthesis Validation

Critical Safety Warnings

-

m-CPBA (meta-Chloroperbenzoic acid): Potentially shock-sensitive and an irritant. Store at 2-8°C. Do not scrape dried material on glass threads.

-

Citalopram: Potent SSRI.[1] Handle in a fume hood with full PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact.

-

Anhydrous HCl: Corrosive gas dissolved in solvent. Use in a well-ventilated fume hood.

Reagent Validation

Before proceeding, validate the titer of m-CPBA. Commercial "77%" m-CPBA often degrades.

-

Protocol: Dissolve 100 mg m-CPBA in DCM; add excess KI and acetic acid; titrate liberated iodine with 0.1 N Sodium Thiosulfate to a colorless endpoint. Adjust stoichiometry based on actual purity.

Materials & Equipment

| Component | Grade/Specification | Role |

| Citalopram Hydrobromide | >99% Purity | Starting Material (Must be free-based) |

| m-CPBA | ≤77% (balance water/acid) | Oxidizing Agent |

| Dichloromethane (DCM) | HPLC Grade, Anhydrous | Reaction Solvent |

| Sodium Bicarbonate | Sat. Aqueous Solution | Quenching/Washing |

| Diethyl Ether | Anhydrous (stabilized) | Solvent for Salt Formation |

| HCl in Diethyl Ether | 2.0 M Solution | Salt Forming Agent |

| Acetone | HPLC Grade | Crystallization Solvent |

Experimental Protocols

Workflow Overview

Figure 2: Step-by-step synthesis workflow.

Protocol A: Preparation of Citalopram Free Base

Note: If starting with Citalopram HBr salt.

-

Dissolve 10.0 g (24.6 mmol) of Citalopram HBr in 100 mL of water.

-

Adjust pH to >10 using 2M NaOH .

-

Extract the turbid mixture with DCM (3 x 50 mL) .

-

Combine organic layers, dry over anhydrous

, and concentrate in vacuo to yield a colorless oil (Citalopram Base). -

Yield Check: Expect ~7.8 - 8.0 g of viscous oil.

Protocol B: Oxidation to Citalopram N-Oxide

-

Setup: Dissolve 5.0 g (15.4 mmol) of Citalopram Base in 50 mL of anhydrous DCM in a round-bottom flask. Cool to 0°C in an ice bath.

-

Addition: Dissolve 3.4 g (1.05 eq) of m-CPBA (adjusted for purity) in 30 mL DCM. Add this solution dropwise to the reaction flask over 20 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Stir for an additional 3 hours.

-

Monitoring: Check by TLC (Mobile Phase: DCM/MeOH/NH4OH 90:9:1). Product (

~ 0.3) is significantly more polar than starting material ( -

Workup:

-

Wash the reaction mixture with 10% Sodium Sulfite (2 x 30 mL) to quench excess peroxide.

-

Wash with Saturated

(3 x 50 mL) to remove m-chlorobenzoic acid byproduct. -

Wash with Brine (1 x 50 mL).

-

Dry over

and concentrate in vacuo at <40°C. -

Result: Thick, off-white oil or foam (Citalopram N-Oxide Free Base).

-

Protocol C: Hydrochloride Salt Formation

Critical: Moisture must be excluded to prevent oiling out.

-

Dissolve the N-Oxide foam (~5.0 g) in 25 mL of dry Acetone.

-

Cool the solution to 0-5°C .

-

Slowly add 2.0 M HCl in Diethyl Ether (approx. 8.0 mL, 1.05 eq) dropwise with vigorous stirring.

-

A white precipitate should form immediately.

-

Stir at 0°C for 30 minutes.

-

Add 50 mL of cold anhydrous Diethyl Ether to complete precipitation.

-

Filtration: Filter the solid under a nitrogen blanket (N-oxide salts are hygroscopic).

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Characterization

Expected Data Profile

The following data validates the identity of the synthesized reference standard.

| Technique | Parameter | Expected Result (vs Citalopram) |

| HPLC (RP-C18) | Retention Time | Earlier elution (RRT ~ 0.8 - 0.9) due to increased polarity. |

| Mass Spectrometry | Molecular Ion ( | 341.4 Da (Citalopram: 325.4 Da). Shift of +16 Da. |

| Appearance | Physical State | White to off-white crystalline powder. |

| Solubility | Solvents | Soluble in Methanol, Water; Insoluble in Ether/Hexane. |

1H NMR Interpretation (400 MHz, DMSO-d6)

N-oxidation causes a distinct downfield shift of the protons adjacent to the nitrogen atom due to the electronegativity of the oxygen.

| Position | Proton Type | Citalopram (ppm) | Citalopram N-Oxide (ppm) | Shift ( |

| N-CH3 | Singlet (6H) | ~2.20 | ~3.15 - 3.30 | +1.0 ppm |

| N-CH2 | Triplet (2H) | ~2.35 | ~3.40 - 3.55 | +1.1 ppm |

| Ar-H | Multiplet | 7.0 - 7.8 | 7.0 - 7.9 | Minimal |

Storage & Stability

-

Hygroscopicity: High. Store in a desiccator or sealed vial under Argon.

-

Temperature: Long-term storage at -20°C .

-

Stability: N-oxides can undergo thermal degradation (Cope elimination) above 100°C. Do not dry at high temperatures.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Product is an oil, not solid | Presence of water or excess solvent. | Dissolve in minimal MeOH, precipitate with large excess of dry Ether. Ensure HCl/Ether is fresh. |

| Incomplete Conversion | Old m-CPBA. | Check oxidant titer. Add 0.2 eq extra m-CPBA and stir longer. |

| Yellow Coloration | Over-oxidation or impurities. | Recrystallize from Acetone/Ether. Use activated charcoal if necessary. |

References

-

European Pharmacopoeia (Ph. Eur.) . Citalopram Hydrobromide Monograph. 10th Edition. Strasbourg, France: EDQM.[2] Link

-

United States Pharmacopeia (USP) . Citalopram Hydrobromide.[3] USP-NF Online. Rockville, MD: USP Convention. Link

- Bøgesø, K. P. (1983). Neuroleptic activity of enantiomers of citalopram. Journal of Medicinal Chemistry, 26, 179-182.

-

Gutierrez, M., et al. (2011). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1200-1207. Link

-

Narayana, M. B., et al. (2011). Degradation product characterization and a validated stability-indicating LC-UV method for Citalopram Hydrobromide. Química Nova, 34(8). Link

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of Citalopram N-Oxide in Biological Matrices

Executive Summary

This protocol details a robust, validated LC-MS/MS methodology for the quantification of Citalopram N-Oxide (CIT-NO) , a primary oxidative metabolite of the selective serotonin reuptake inhibitor (SSRI) Citalopram (CIT). While Citalopram quantification is routine, the N-Oxide metabolite presents unique bioanalytical challenges—specifically in-source reduction and photolytic instability —that can severely compromise data integrity if not managed.

This guide moves beyond standard "recipe-style" protocols to explain the mechanistic reasons behind specific parameter choices, ensuring you generate data that withstands rigorous regulatory scrutiny (FDA/EMA).

Scientific Rationale & Metabolic Context[1][2][3]

The Metabolic Pathway

Citalopram undergoes extensive hepatic metabolism. While N-demethylation (via CYP2C19, CYP3A4) is the primary clearance pathway, N-oxidation (via CYP2D6 and FMOs) represents a critical alternative route, particularly in poor metabolizers of CYP2C19. Quantifying CIT-NO provides a more complete picture of total systemic exposure and metabolic phenotype.

The "Source Fragmentation" Trap

Critical Expert Insight: N-Oxide metabolites are thermally unstable. In the high-temperature environment of an Electrospray Ionization (ESI) source, CIT-NO can lose its oxygen atom, effectively reducing back to Citalopram (m/z 341

-

The Risk: If CIT and CIT-NO co-elute chromatographically, the converted CIT-NO will be detected in the Citalopram channel (325

109), causing a false positive overestimation of the parent drug. -

The Solution: Chromatographic baseline separation is mandatory. This protocol utilizes a C18 column with an optimized gradient to ensure CIT-NO elutes distinct from the parent.

Metabolic Workflow Visualization

Caption: Citalopram metabolic pathways highlighting the N-oxidation shunt (Red) mediated by CYP2D6/FMO, distinct from the demethylation cascade.

Experimental Protocol

Materials & Reagents

-

Standards: Citalopram N-Oxide (>98% purity), Citalopram HBr.

-

Internal Standard (IS): Citalopram-d6 or Desipramine (structural analog).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Ammonium Formate (1M stock), Formic Acid.

Sample Preparation: Protein Precipitation (PPT)

Why PPT? N-oxides are polar. Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., hexane) often results in poor recovery of the N-oxide. PPT ensures high recovery of both parent and polar metabolites.

Step-by-Step Workflow:

-

Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL amber microcentrifuge tube (Amber protects from photolysis).

-

Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:Water).

-

Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Note: The acid helps stabilize the basic amine and N-oxide functionality.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

-

Dilute: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Water (0.1% Formic Acid).

-

Reasoning: Injecting pure ACN can cause "solvent effects" (peak broadening) on early eluting polar compounds. Diluting with water focuses the analyte on the column head.

-

LC-MS/MS Acquisition Parameters

Chromatographic Conditions (LC)

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or Zorbax Eclipse Plus C18.

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 10 | Initial Hold |

| 0.50 | 10 | Loading |

| 4.00 | 90 | Elution Gradient |

| 5.00 | 90 | Wash |

| 5.10 | 10 | Re-equilibration |

| 7.00 | 10 | End of Run |

Mass Spectrometry Conditions (MS/MS)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[2][3]

-

Source Temp: 450°C (Optimized to minimize thermal degradation while maintaining desolvation).

-

Spray Voltage: 4500 V.

MRM Transitions Table:

| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |

| Citalopram N-Oxide | 341.2 | 109.1 | Quantifier | 35 |

| 341.2 | 323.2 | Qualifier (M-H2O) | 20 | |

| Citalopram | 325.2 | 109.1 | Quantifier | 30 |

| Citalopram-d6 (IS) | 331.2 | 109.1 | Internal Std | 30 |

Technical Note: The m/z 109 fragment corresponds to the fluorophenyl moiety, a stable structural element shared by parent and metabolite. The m/z 323 transition for the N-oxide represents the loss of water, confirming the N-oxide oxygen presence.

Analytical Workflow Diagram

Caption: Step-by-step analytical workflow emphasizing light protection and the critical chromatographic separation requirement.

Method Validation & Quality Control

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.

-

Linearity: 1.0 ng/mL to 500 ng/mL (Weighted 1/x² regression).

-

Selectivity (The "Source Test"):

-

Inject a high concentration pure Citalopram N-Oxide standard.

-

Result: You will likely see a peak in the 325 channel at the retention time of the N-Oxide. This confirms source reduction.

-

Pass Criteria: The retention time of this "ghost" peak must be distinct (resolution > 1.5) from the actual Citalopram peak.

-

-

Stability:

-

Benchtop: Keep samples on ice/cooled autosampler (4°C). N-oxides are generally stable at 4°C but degrade at room temperature over 24h.

-

Freeze/Thaw: Limit to 3 cycles.

-

Troubleshooting & Expert Tips

-

Issue: Low sensitivity for N-Oxide.

-

Cause: Inefficient ionization or thermal degradation.

-

Fix: Lower the source temperature in 50°C increments. While 450°C is standard, some instruments may require 350°C to preserve the N-oxide intact before fragmentation.

-

-

Issue: Peak Tailing.

-

Cause: Interaction of the tertiary amine with residual silanols on the column.

-

Fix: Ensure Ammonium Formate buffer concentration is at least 5mM. The ammonium ions mask silanol sites.

-

-

Issue: Ghost Peak in Parent Channel.

-

Cause: Co-elution of N-oxide and Parent combined with source reduction.

-

Fix: Flatten the gradient slope between min 1.0 and 3.0 to improve separation.

-

References

-

Rochat, B., et al. (2011). Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. Scientific Electronic Library Online. Link

-

Jiang, T., et al. (2010).[6] Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study. PubMed. Link

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3] Link

-

BOC Sciences. (2023). Citalopram N-Oxide Product Information and Impurity Profile.

-

Thermo Fisher Scientific. (2020). Quantification of Antidepressants in Human Plasma or Serum by Liquid Chromatography-Tandem Mass Spectrometry. Link

Sources

- 1. A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine-N-oxide and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Enantiomeric separation and quantification of citalopram in serum by ultra-high performance supercritical fluid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Storage and handling requirements for Citalopram N-Oxide HCl

Application Note: Storage, Stability, and Analytical Handling of Citalopram N-Oxide HCl

Executive Summary

Citalopram N-Oxide Hydrochloride (CAS: 62498-71-9) is a critical pharmacopoeial impurity standard used in the quality control of Citalopram and Escitalopram formulations. Designated as Citalopram Related Compound E (USP) and Escitalopram Impurity H (EP), this compound represents a primary oxidative degradation product.

Accurate quantification of this impurity is mandatory for regulatory compliance (ICH Q3A/B). However, its handling is complicated by two intrinsic instability factors: pronounced hygroscopicity (due to the HCl salt form) and thermal/photo-lability (characteristic of N-oxides). This guide details the protocols required to prevent the most common analytical error: the in-situ reduction of the N-oxide back to the parent Citalopram, which yields false-negative impurity results.

Physicochemical Profile

| Property | Specification |

| Chemical Name | Citalopram N-Oxide Hydrochloride |

| CAS Number (HCl Salt) | 62498-71-9 |

| CAS Number (Free Base) | 63284-72-0 |

| Molecular Formula | C₂₀H₂₂ClFN₂O₂ |

| Molecular Weight | 376.85 g/mol (HCl Salt) |

| Pharmacopoeial Designation | USP: Related Compound E EP: Impurity H (Escitalopram monograph) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Methanol (High), DMSO (High), Water (Moderate - Stability Risk) |

| Key Hazards | Hygroscopic, Photosensitive, Thermolabile |

Storage Requirements: The "Cold-Dark-Dry" Triad

The stability of Citalopram N-Oxide HCl is governed by the Arrhenius equation; degradation rates double for every 10°C increase. However, moisture is the catalyst that accelerates this breakdown.

Primary Storage Protocol

-

Temperature: +2°C to +8°C (Refrigerated) is the standard requirement.[1]

-

Note: For long-term archiving (>12 months), storage at -20°C is preferred to arrest slow oxidative rearrangements.

-

-

Light Protection: Amber vials are mandatory. N-oxides are photo-labile and can undergo de-oxygenation under UV/VIS exposure.

-

Atmosphere: The container must be tightly sealed. Manufacturers often ship under inert gas (Argon/Nitrogen).

-

Critical Action: If the primary septum is punctured, the remaining standard should be transferred to a new vial, purged with nitrogen, and parafilm-sealed.

-

The Hygroscopicity Risk

The Hydrochloride (HCl) counter-ion significantly increases the water affinity of the N-oxide. Absorption of atmospheric moisture leads to:

-

Weighing Errors: The mass measured includes water weight, leading to under-dosing of the standard.

-

Hydrolytic Degradation: Moisture creates a micro-environment for proton transfer and degradation.

Handling & Solubilization Protocol

To ensure analytical integrity, the following workflow must be strictly adhered to. The "Thermal Equilibration" step is the most frequently skipped and the most common cause of standard failure.

Workflow Diagram

Caption: Step-by-step handling workflow to prevent moisture uptake and condensation.

Detailed Methodology

-

Equilibration: Remove the vial from the refrigerator and let it stand at room temperature (20-25°C) for 45 minutes before opening.

-

Scientific Rationale: Opening a cold vial in a warm lab causes immediate condensation of atmospheric moisture onto the hygroscopic solid. This irreversibly alters the water content.

-

-

Weighing: Use an analytical balance with an ionizing bar (static eliminator). Weigh rapidly into a volumetric flask.

-

Solvent Selection:

-

Preferred: Methanol (HPLC Grade) or DMSO.

-

Avoid: Pure water for stock solutions. While soluble, N-oxides are less stable in aqueous solution over time (pH dependent).

-

-

Dissolution: If sonication is required, keep the bath temperature <25°C . Heat generated during sonication can degrade the N-oxide.

Degradation Science & Analytical Implications

The primary analytical risk with Citalopram N-Oxide is its reversion to the parent drug, Citalopram. This creates a "false clean" result where the impurity disappears, and the active ingredient (API) peak area increases.

Degradation Pathway

Caption: Primary degradation routes showing the reversion of N-Oxide to Parent Citalopram.

Analytical Technique: LC vs. GC

-

Liquid Chromatography (HPLC/UPLC): MANDATORY.

-

Use UV detection (typically 240 nm) or Mass Spectrometry.

-

Column temperature should be kept moderate (<40°C).

-

-

Gas Chromatography (GC): FORBIDDEN.

-

The high temperature of the GC injection port (200-250°C) will thermally cleave the N-oxide oxygen, quantitatively converting the impurity back to Citalopram. This renders GC unsuitable for this specific impurity analysis.

-

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Retention time shift matches Parent Drug | Thermal degradation in injector or column. | Lower column temp; check injector temp; ensure sample wasn't heated during prep. |

| "Sticky" solid / Difficulty weighing | Moisture absorption (Hygroscopicity). | Dry box/Glove box handling recommended. Use antistatic gun. |

| New peaks appearing in Stock Solution | Photolysis or Hydrolysis. | Prepare fresh stock in Amber glassware. Store in 100% Methanol, not water. |

References

-

United States Pharmacopeia (USP). USP Monograph: Citalopram Hydrobromide. Rockville, MD: United States Pharmacopeial Convention.

-

European Directorate for the Quality of Medicines (EDQM). Escitalopram Oxalate Monograph 2733. European Pharmacopoeia.

-

LGC Standards. Citalopram N-Oxide Reference Material Data Sheet. (Confirming storage at 2-8°C and hygroscopic nature).

-

BOC Sciences. Citalopram N-Oxide HCl Handling Guide. (Confirming light sensitivity and storage conditions).

-

ScienceOpen. Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. (Detailing the N-oxide degradation pathway).

Sources

Troubleshooting & Optimization

Improving stability of Citalopram N-Oxide Hydrochloride in solution

Welcome to the technical support center for Citalopram N-Oxide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling and improving the stability of this compound in solution. As a known impurity and metabolite of Citalopram, understanding its stability is critical for accurate analytical method development, forced degradation studies, and overall drug safety assessment.

Understanding the Instability of Citalopram N-Oxide

Citalopram N-Oxide, as a tertiary amine oxide, possesses inherent chemical characteristics that can lead to instability in solution. The N-O bond is highly polar and can participate in various reactions, making the molecule susceptible to degradation under certain experimental conditions.[1] The primary degradation pathway of concern is the deoxygenation back to the parent tertiary amine, Citalopram. This reduction can be influenced by several factors, including pH, temperature, light exposure, and the presence of reducing agents or transition metals.[1][2]

For instance, in acidic solutions, the oxygen atom of the N-oxide can be protonated, which may affect its stability.[2][3] Conversely, studies on the photodegradation of Citalopram have shown that Citalopram N-oxide can be formed as a minor photoproduct, particularly at a higher pH.[4] This suggests a complex interplay of factors governing its formation and degradation.

Troubleshooting Guide: Enhancing Stability in Your Experiments

This section addresses common issues encountered when working with Citalopram N-Oxide Hydrochloride in solution.

Question 1: I am observing rapid degradation of my Citalopram N-Oxide standard in solution, leading to inconsistent analytical results. What are the likely causes and how can I mitigate this?

Answer: Rapid degradation is a frequent challenge and typically points to one or more of the following factors:

-

pH of the Solution: Amine oxides can exhibit different stability profiles depending on the pH.[2] While some N-oxides are more stable in neutral or slightly alkaline conditions, acidic environments can sometimes promote degradation.[3]

-

Troubleshooting Steps:

-

pH Screening Study: Prepare your Citalopram N-Oxide solution in a series of buffers with varying pH values (e.g., pH 5, 7, and 9).

-

Time-Course Analysis: Monitor the concentration of Citalopram N-Oxide and the appearance of Citalopram (the likely degradation product) over a set period (e.g., 0, 2, 4, 8, and 24 hours) using a validated stability-indicating HPLC method.

-

Optimal pH Selection: Based on the results, select the pH at which the degradation is minimal for your experimental timeframe. A study on Citalopram photolysis indicated that its degradation, which can form the N-oxide, is pH-dependent, being more pronounced at pH 9.[4]

-

-

-

Temperature: Elevated temperatures can accelerate chemical reactions, including the degradation of N-oxides.[1][2]

-

Troubleshooting Steps:

-

Maintain Low Temperatures: Whenever possible, prepare and store your solutions at refrigerated temperatures (2-8°C).[][6] For short-term benchtop use, an ice bath can be effective.

-

Avoid Heat Sources: Keep your solutions away from direct heat sources such as hot plates, stirrers, and direct sunlight.

-

-

-

Light Exposure: Photodegradation can be a significant issue for many pharmaceutical compounds, including Citalopram and its derivatives.[7][8][9]

-

Troubleshooting Steps:

-

Use Amber Vials: Always prepare and store solutions in amber glass vials or containers that protect the contents from light.

-

Minimize Exposure: During experimental procedures, minimize the exposure of your solutions to ambient and direct light.

-

-

Question 2: My HPLC analysis shows a peak that I suspect is a degradation product of Citalopram N-Oxide. How can I confirm its identity?

Answer: The most probable degradation product is Citalopram. To confirm this, a systematic approach is necessary.

-

Forced Degradation Study: A forced degradation study can help to generate the degradation product in sufficient quantities for characterization.

-

Protocol:

-

Prepare a solution of Citalopram N-Oxide Hydrochloride.

-

Subject aliquots of this solution to various stress conditions, such as acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H2O2), and photolytic (UV light) stress.[7]

-

Analyze the stressed samples by HPLC and compare the retention time of the newly formed peak with that of a Citalopram reference standard.

-

-

-

LC-MS/MS Analysis: For definitive identification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

-

Procedure:

-

Analyze your degraded sample using an LC-MS/MS system.

-

Compare the mass spectrum and fragmentation pattern of the suspected degradation peak with that of a Citalopram reference standard. The mass-to-charge ratio (m/z) of Citalopram should be distinct from that of Citalopram N-Oxide.

-

-

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Citalopram N-Oxide Hydrochloride and its solutions?

-

Solid Form: The solid compound should be stored in a well-sealed container at 2-8°C, protected from light.[][6] Some sources also indicate it is a hygroscopic solid, so protection from moisture is also important.[10]

-

Solutions: Stock solutions should be prepared fresh whenever possible. If short-term storage is necessary, store them at 2-8°C in amber vials for no more than a few days. The optimal pH for storage should be determined experimentally as described in the troubleshooting guide.

Q2: Which solvents are suitable for dissolving Citalopram N-Oxide Hydrochloride?

Citalopram N-Oxide Hydrochloride is soluble in water.[10] For analytical purposes, it is also soluble in common HPLC mobile phase constituents like methanol and acetonitrile.[11] Always use high-purity, HPLC-grade solvents to avoid introducing contaminants that could catalyze degradation.

Q3: Are there any known incompatibilities I should be aware of when preparing formulations with Citalopram N-Oxide?

Avoid strong oxidizing and reducing agents.[12][13] The presence of transition metal ions can also catalyze the decomposition of amine oxides.[14] Therefore, it is crucial to use high-purity water and reagents and to ensure that glassware is thoroughly cleaned to remove any metal residues.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Citalopram N-Oxide

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will likely be required based on your specific instrumentation and experimental needs.

| Parameter | Condition |

| Column | C8 or C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer) with a pH between 4.5 and 7.0.[7] A gradient elution may be necessary to resolve the N-oxide from Citalopram and other potential degradants. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 239 nm[15] |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting the stability of Citalopram N-Oxide in solution.

Caption: Troubleshooting workflow for Citalopram N-Oxide stability.

References

- Kirk-Othmer Encyclopedia of Chemical Technology. Amine Oxides. (2000).

- Schirmeister, T., et al. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry.

-

Pharmaffiliates. CAS No : 62498-71-9 | Product Name : Citalopram N-Oxide Hydrochloride. Available from: [Link]

- Singh, S., et al.

- British Pharmacopoeia.

- Gomes, P., et al.

- Onal, A., & Oztunç, A.

- Wang, Y., et al.

- Google Patents. WO2000014194A1 - A stable cleaning formulation containing amine oxide and bleaching agent.

- TLC Pharmaceutical Standards.

- ResearchGate. (PDF)

- ResearchGate.

- TIJER.org.

- Scholaris. INVESTIGATIVE STUDIES ON THE STABILITY OF AN AMINE BLEND IN THE PRESENCE OF EXHAUST GAS DUST (METAL OXIDE) IMPURITIES DURING AN.

- IJCRT.org.

- Academia.edu. Amine Oxides: A Review.

- PubMed.

- PubMed.